molecular formula C18H18N2O3 B6137369 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide

Cat. No. B6137369
M. Wt: 310.3 g/mol
InChI Key: WOEDCHBEEGNNMY-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as MBB, is a synthetic compound that belongs to the benzoxazole family. It is a potent and selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that regulates calcium uptake in the mitochondria. MBB has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.

Mechanism of Action

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide exerts its effects by selectively inhibiting the mitochondrial calcium uniporter, a protein complex that regulates calcium uptake in the mitochondria. By doing so, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide prevents the excessive accumulation of calcium in the mitochondria, which can lead to mitochondrial dysfunction, oxidative stress, and cell death. N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve mitochondrial function, reduce reactive oxygen species production, and protect against calcium-induced toxicity in various cell types.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have a range of biochemical and physiological effects in different systems. In neurons, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to protect against calcium-induced toxicity, reduce oxidative stress, and improve mitochondrial function. In cancer cells, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In the heart, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to improve cardiac function, reduce myocardial infarction size, and protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. It is a highly selective inhibitor of the mitochondrial calcium uniporter, making it a valuable tool for studying the role of calcium in mitochondrial function and cell death. However, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in lab experiments.

Future Directions

There are several future directions for the study of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. One potential application is in the treatment of neurodegenerative disorders, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in animal models. Further studies are needed to determine the efficacy and safety of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials. Another future direction is in the development of new cancer therapies, where N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has shown potential as a sensitizer for chemotherapy. Future studies should focus on optimizing the dose and timing of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in combination with chemotherapy. Finally, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide may also have potential applications in the treatment of cardiovascular diseases, where it has shown promising results in animal models. Further studies are needed to determine the optimal dose and administration route of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide in human trials.

Synthesis Methods

The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide involves the reaction of 4-methoxyaniline with 2-amino-5-bromobenzoxazole in the presence of a base to form the intermediate product, which is then reacted with butanoyl chloride to yield N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide. The overall synthesis process is relatively simple and efficient, making it suitable for large-scale production.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been extensively studied for its potential therapeutic applications in various diseases. In neurodegenerative disorders, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to protect neurons from calcium-induced toxicity and improve mitochondrial function, suggesting its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. In cancer, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been found to inhibit the growth and proliferation of cancer cells by targeting the mitochondrial calcium uniporter, making it a promising candidate for cancer therapy. In cardiovascular diseases, N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to improve cardiac function and reduce myocardial infarction size in animal models, indicating its potential use in the treatment of heart diseases.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-4-17(21)19-13-7-10-16-15(11-13)20-18(23-16)12-5-8-14(22-2)9-6-12/h5-11H,3-4H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEDCHBEEGNNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide

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